

Ofloxacin Hydrochloride chemical structure and properties

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Compound of Interest

Compound Name: Ofloxacin Hydrochloride

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An In-depth Technical Guide to **Ofloxacin Hydrochloride**

Introduction

Ofloxacin Hydrochloride is the hydrochloride salt of Ofloxacin, a synthetic second-generation fluoroquinolone antibiotic.[1] It is a broad-spectrum bactericidal agent effective against a wide range of Gram-positive and Gram-negative bacteria.[2][3] Ofloxacin functions by inhibiting essential bacterial enzymes involved in DNA replication, making it a critical therapeutic agent for various infections, including those of the respiratory tract, urinary tract, and skin.[1][4][5] First patented in 1980 and approved for medical use in 1985, Ofloxacin is recognized on the World Health Organization's List of Essential Medicines.[4] This guide provides a detailed overview of its chemical structure, physicochemical and spectral properties, mechanism of action, and key experimental protocols for its synthesis and analysis, tailored for researchers and drug development professionals.

Chemical Structure and Identification

The chemical structure of Ofloxacin features a tricyclic system with a fused oxazine ring, a core characteristic of this class of fluoroquinolones.[6] The hydrochloride salt is typically formed at the nitrogen of the methylpiperazine group.[7]

Caption: Chemical structure of **Ofloxacin Hydrochloride**.

Table 1: Chemical Identifiers for **Ofloxacin Hydrochloride**

Identifier	Value	Reference
IUPAC Name	7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0 ^{5,13}]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride	[8]
CAS Number	118120-51-7	[8]
Molecular Formula	C ₁₈ H ₂₁ ClFN ₃ O ₄	[8][9]
SMILES	<chem>CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl</chem>	[8]
InChI	InChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H	[8]

| InChIKey | CAOOISJXWZMLBN-UHFFFAOYSA-N |[9] |

Physicochemical Properties

Ofloxacin Hydrochloride is a white to off-white or pale yellow crystalline solid.[7][10] It is slightly hygroscopic and exhibits limited solubility in water, which increases under acidic conditions.[7]

Table 2: Physicochemical Properties of Ofloxacin and its Hydrochloride Salt

Property	Value	Reference
Molecular Weight	397.83 g/mol	[7][8]
Appearance	White to off-white/pale yellow crystalline powder	[7][10]
Melting Point	270-275 °C (Ofloxacin base)	[6][11]
Water Solubility	2 mg/mL (clear solution)	[12]
pKa	5.19 (Predicted), 6.08	[6][13]
LogP	2.34890	[9]

| BCS Class | 1 |[6] |

Spectral Properties

Spectral analysis is crucial for the identification and quantification of **Ofloxacin Hydrochloride**. Key data from various spectroscopic techniques are summarized below.

Table 3: Spectral Data for **Ofloxacin Hydrochloride**

Technique	Parameter	Observed Value(s)	Reference
UV-Vis	λ_{max} (in Water)	294 nm, 326 nm	[6][14]
¹ H-NMR	Aromatic Protons	6.0 - 8.5 ppm	[15]
	Oxazine Protons	4.0 - 5.0 ppm	[15]
	Piperazine Protons	2.5 - 4.0 ppm	[15]
¹³ C-NMR	Aromatic Carbons	Signal assignments are sensitive to pH and aided by ¹³ C- ¹⁹ F coupling.	[16]
Mass Spec.	Exact Mass	397.120453 Da	[9]

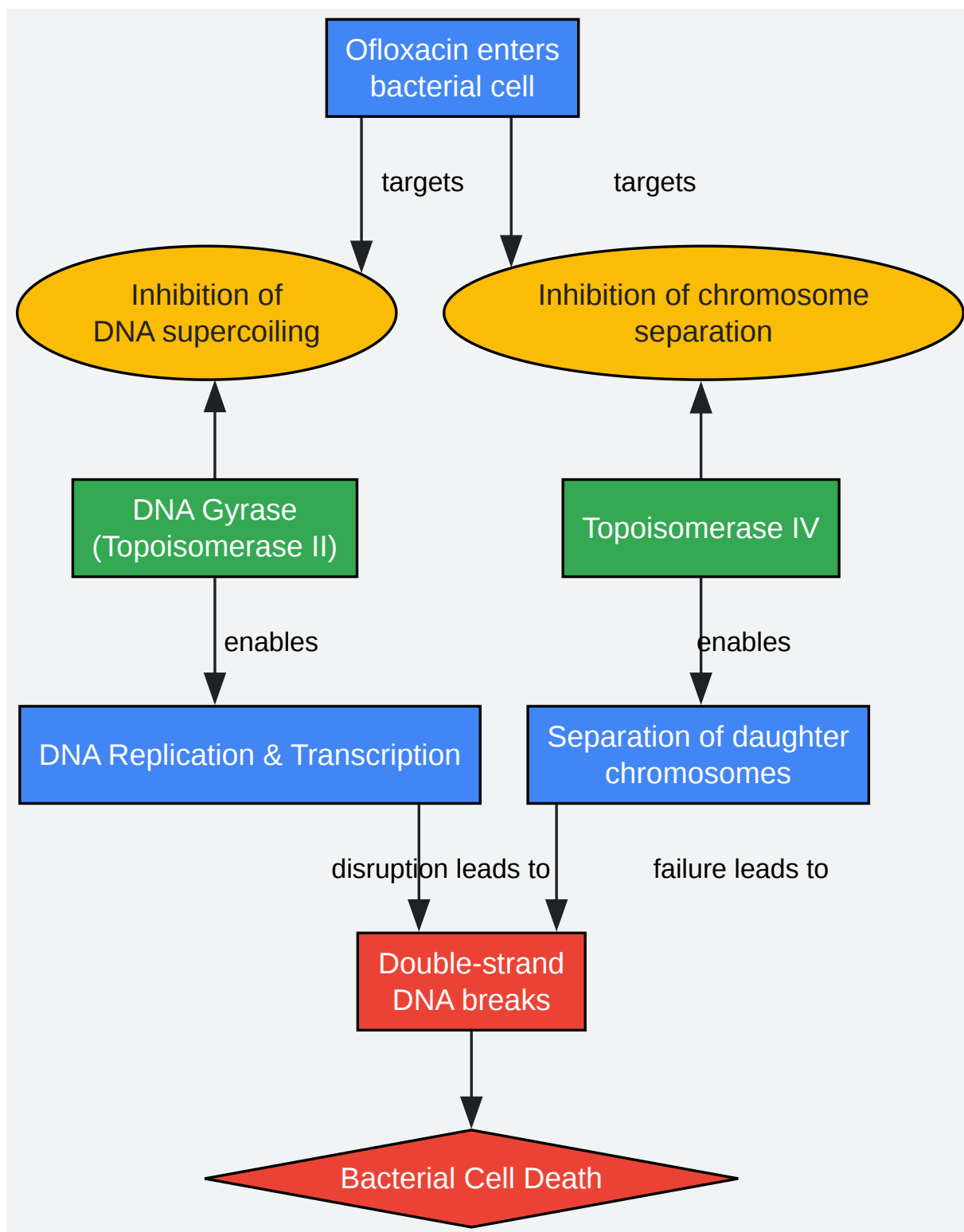
| | Monoisotopic Mass | 361.14378429 g/mol (Ofloxacin base) |[17] |

Mechanism of Action

Ofloxacin exerts its bactericidal effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[\[4\]](#)[\[5\]](#)

- **DNA Gyrase Inhibition:** In Gram-negative bacteria, the primary target is DNA gyrase. Ofloxacin binds to the enzyme-DNA complex, preventing the negative supercoiling of DNA, which is essential for the initiation of DNA replication and transcription.[\[3\]](#)[\[5\]](#)
- **Topoisomerase IV Inhibition:** In Gram-positive bacteria, the main target is topoisomerase IV. This enzyme is responsible for separating interlinked daughter DNA strands following replication. Inhibition by Ofloxacin halts bacterial cell division.[\[4\]](#)[\[5\]](#)

The stabilization of the enzyme-DNA complex by the drug leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.[\[1\]](#)[\[5\]](#)



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Caption: Ofloxacin's mechanism of action via inhibition of bacterial DNA gyrase and topoisomerase IV.

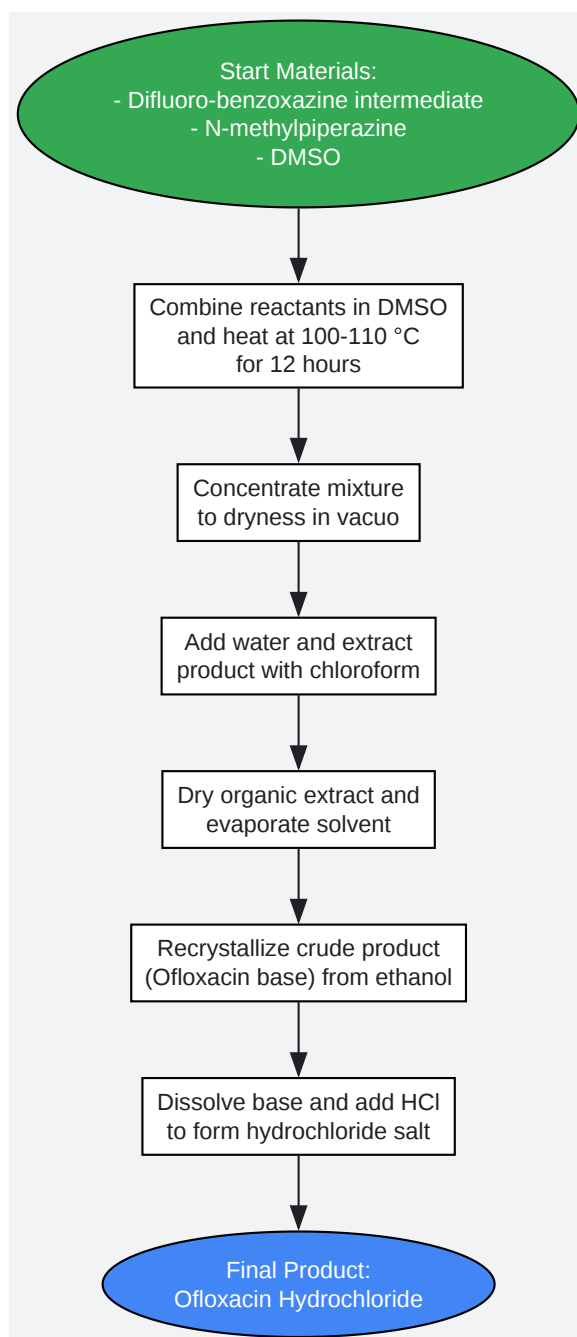
Experimental Protocols

Synthesis of Ofloxacin Hydrochloride

Ofloxacin is typically synthesized via a multi-step process. A common final step involves the reaction of a difluoro-benzoxazine carboxylic acid intermediate with N-methylpiperazine, followed by conversion to the hydrochloride salt.^[6]^[18]

Methodology:

- **Reaction Setup:** 1.0 g of 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]^[4]^[5]benzoxazine-6-carboxylic acid and 2.85 g of N-methylpiperazine are added to 15 ml of dimethylsulfoxide (DMSO) in a reaction flask.^[6]
- **Heating:** The mixture is stirred and heated to approximately 100-110 °C for 12 hours.^[6]
- **Work-up:** The reaction mixture is concentrated to dryness under vacuum. 40 ml of water is added to the residue.^[6]
- **Extraction:** The product (Ofloxacin free base) is extracted with chloroform. The organic extract is dried and the solvent is evaporated in vacuo.^[6]
- **Recrystallization:** The crude product is recrystallized from ethanol to yield pure Ofloxacin as colorless needles.^[6]
- **Salt Formation:** The purified Ofloxacin base is dissolved in a suitable solvent and treated with an equimolar amount of hydrochloric acid to precipitate **Ofloxacin Hydrochloride**, which is then collected by filtration and dried.^[7]



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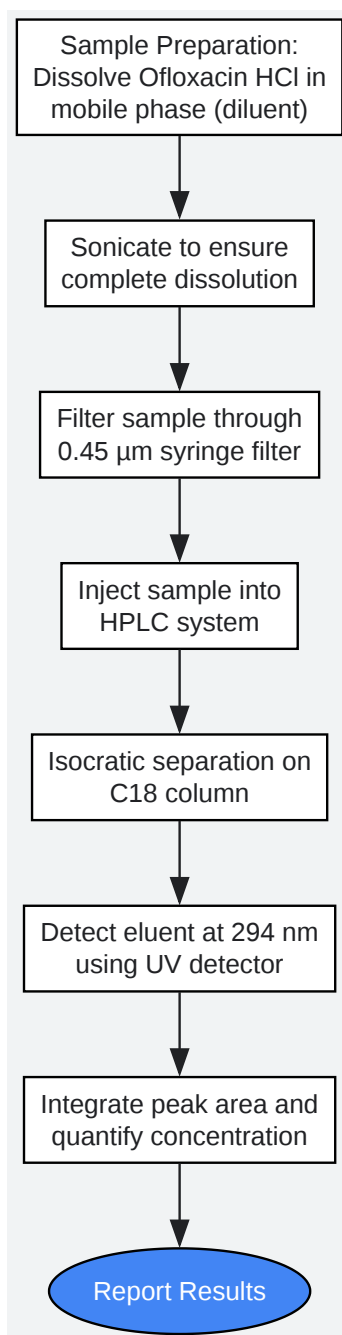
Caption: General workflow for the synthesis of **Ofloxacin Hydrochloride**.

Analytical Characterization

A validated reverse-phase HPLC method is commonly used for the determination of Ofloxacin in bulk drug and pharmaceutical dosage forms.^[14]

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Polaris C18 (150 x 4.6 mm i.d., 5 µm particle size).[\[14\]](#)
- Mobile Phase: A mixture of buffer and acetonitrile (80:20 v/v). The buffer consists of 0.01 M ammonium acetate adjusted to pH 3 with orthophosphoric acid.[\[14\]](#)
- Flow Rate: 1.0 mL/min (typical).
- Detection: UV detection at a wavelength of 294 nm.[\[14\]](#)
- Sample Preparation: Accurately weigh ~2 mg of Ofloxacin sample and transfer to a 10 ml volumetric flask. Add ~5 ml of diluent (mobile phase), sonicate for 10 minutes to dissolve, and adjust the volume to the mark with the diluent to achieve a concentration of 200 µg/ml.[\[14\]](#)
- Analysis: Inject a suitable volume (e.g., 10 µL) of the sample solution into the chromatograph and record the peak area for quantification against a standard curve.



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Caption: Typical experimental workflow for HPLC analysis of **Ofloxacin Hydrochloride**.

A simple and economical UV spectrophotometric method can be used for the quantification of Ofloxacin.

Methodology:

- Instrumentation: A double beam UV-Vis spectrophotometer.
- Solvent (Blank): Distilled water.
- Stock Solution Preparation: Accurately weigh 10 mg of Ofloxacin HCl and dissolve it in a 100 mL volumetric flask with distilled water to prepare a 100 ppm stock solution.
- Wavelength Scanning: Scan the stock solution from 190-400 nm to determine the wavelength of maximum absorbance (λ_{max}). The λ_{max} is typically found at 294 nm.
- Calibration Curve: Prepare a series of dilutions from the stock solution (e.g., 3.125 ppm to 25 ppm).
- Analysis: Measure the absorbance of each dilution at 294 nm. Plot a calibration curve of absorbance versus concentration and determine the concentration of unknown samples using the linear regression equation.

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